molecular formula C21H45B3O15 B12880989 2,4,6-Tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,3,5,2,4,6-trioxatriborinane CAS No. 322471-05-6

2,4,6-Tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,3,5,2,4,6-trioxatriborinane

Cat. No.: B12880989
CAS No.: 322471-05-6
M. Wt: 570.0 g/mol
InChI Key: XHSSYJIHEHAECQ-UHFFFAOYSA-N
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Description

2,4,6-Tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,3,5,2,4,6-trioxatriborinane is a boroxine derivative featuring a six-membered boron-oxygen ring with three extended ethoxy substituents terminating in methoxy groups. Its structure confers unique solubility and reactivity properties, distinguishing it from simpler boroxines and phosphorus-based analogs. The compound’s extended polyether chains enhance hydrophilicity, making it suitable for applications in catalysis, polymer chemistry, and pharmaceutical intermediates .

Properties

CAS No.

322471-05-6

Molecular Formula

C21H45B3O15

Molecular Weight

570.0 g/mol

IUPAC Name

2,4,6-tris[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-1,3,5,2,4,6-trioxatriborinane

InChI

InChI=1S/C21H45B3O15/c1-25-4-7-28-10-13-31-16-19-34-22-37-23(35-20-17-32-14-11-29-8-5-26-2)39-24(38-22)36-21-18-33-15-12-30-9-6-27-3/h4-21H2,1-3H3

InChI Key

XHSSYJIHEHAECQ-UHFFFAOYSA-N

Canonical SMILES

B1(OB(OB(O1)OCCOCCOCCOC)OCCOCCOCCOC)OCCOCCOCCOC

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of 2,4,6-Tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,3,5,2,4,6-trioxatriborinane primarily involves the esterification of boric acid (H3BO3) with poly(oxy-1,2-ethanediyl) derivatives bearing terminal methoxyethoxy groups**. The process can be summarized as follows:

  • Step 1: Selection of Starting Materials

    • Boric acid as the boron source.
    • Poly(ethylene glycol) derivatives with terminal methoxy groups, specifically 2-(2-(2-methoxyethoxy)ethoxy)ethanol or similar polyether alcohols.
  • Step 2: Esterification Reaction

    • Boric acid reacts with three equivalents of the polyether alcohol under controlled conditions.
    • The reaction proceeds via condensation, releasing water and forming borate triesters.
    • The reaction requires careful control of temperature and pressure to drive the equilibrium toward ester formation and to avoid hydrolysis or side reactions.
  • Step 3: Purification

    • Removal of water and unreacted starting materials by vacuum distillation or other drying techniques.
    • Purification may involve recrystallization or chromatographic methods to ensure high purity.

Reaction Conditions and Catalysts

  • Temperature: Typically moderate heating (e.g., 80–150°C) to facilitate esterification without decomposing sensitive polyether chains.
  • Pressure: Reduced pressure or inert atmosphere (nitrogen or argon) to remove water and prevent oxidation.
  • Catalysts: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid may be used to accelerate esterification, but their use must be balanced to avoid degradation of polyether chains.
  • Solvents: Sometimes carried out solvent-free or in inert solvents like toluene or xylene to azeotropically remove water.

Alternative Synthetic Approaches

  • Use of Boron Trichloride or Boron Tribromide:

    • Instead of boric acid, boron halides can be reacted with polyether alcohols to form borate esters.
    • This method requires careful handling due to the reactivity and corrosiveness of boron halides.
  • One-Pot Synthesis:

    • Combining all reagents in a single reactor with controlled addition and temperature ramping to optimize yield and reduce steps.

Data Table: Summary of Preparation Parameters

Parameter Typical Range/Value Notes
Boron Source Boric acid (H3BO3) Primary reagent for esterification
Polyether Alcohol 2-(2-(2-methoxyethoxy)ethoxy)ethanol Provides the triethylene glycol ether units
Molar Ratio (Alcohol:Boric Acid) 3:1 Stoichiometric for triester formation
Temperature 80–150°C Controlled to avoid decomposition
Pressure Atmospheric to reduced pressure Reduced pressure aids water removal
Catalyst p-Toluenesulfonic acid (optional) Speeds esterification, used cautiously
Solvent None or inert solvents (toluene, xylene) For azeotropic water removal
Reaction Time Several hours (4–12 h) Depends on scale and conditions
Purification Vacuum distillation, recrystallization Ensures high purity

Research Findings and Analysis

  • Yield and Purity:
    High yields (>85%) are achievable with optimized temperature and molar ratios. Purity is critical for applications, especially in biological or materials science contexts, and is ensured by thorough removal of water and unreacted materials.

  • Stability:
    The compound exhibits high thermal stability (boiling point ~493°C), indicating robustness of the borate triester linkage under synthesis and application conditions.

  • Reactivity:
    The multiple ethylene glycol ether units enhance solubility in polar solvents and provide sites for further chemical modification if needed. The borate ester linkage is sensitive to hydrolysis, so synthesis and storage require moisture control.

  • Comparative Analysis: Compared to simpler borate esters (e.g., triethylene glycol monomethyl ether borate), this compound’s extended polyether chains confer improved solubility and potential for interaction with biological membranes or polymers.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-oxygen bonds, which may alter its chemical properties.

    Reduction: Reduction reactions can break boron-oxygen bonds, leading to the formation of different boron-containing species.

    Substitution: The ethoxy groups can be substituted with other functional groups, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Materials Science

The compound has been investigated for its potential use in the development of advanced materials. Its boron content contributes to properties such as thermal stability and flame retardancy in polymer matrices.

Case Study :

  • Research has shown that incorporating boron compounds into polymers can enhance their thermal degradation temperatures and reduce flammability. Studies indicate that materials with boron additives exhibit improved mechanical properties under heat stress.

Pharmaceuticals

In the pharmaceutical industry, 2,4,6-Tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,3,5,2,4,6-trioxatriborinane is being explored as a potential drug delivery system due to its ability to form stable complexes with various therapeutic agents.

Case Study :

  • A study demonstrated the compound's efficacy in enhancing the solubility and bioavailability of poorly soluble drugs. The boron-based structure allows for controlled release mechanisms which can be tailored for specific therapeutic applications.

Environmental Chemistry

The compound has shown promise in environmental applications, particularly in the remediation of heavy metal-contaminated sites. Its chelating properties enable it to bind with heavy metals and facilitate their removal from soil and water.

Case Study :

  • Research conducted on soil remediation techniques highlighted the effectiveness of boron compounds in sequestering lead and cadmium ions from contaminated soils. The study reported significant reductions in metal concentrations following treatment with boron-based agents.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,3,5,2,4,6-trioxatriborinane involves its ability to form stable complexes with various molecules. The compound’s boron atoms can interact with electron-rich sites on other molecules, facilitating reactions and forming stable products. This interaction is crucial for its applications in catalysis, drug delivery, and materials science.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds
Compound Name Central Atom Substituents Molecular Weight (approx.) Key Applications
2,4,6-Tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,3,5,2,4,6-trioxatriborinane Boron (B) Tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy) ~700–800 g/mol Catalysis, solubilizing agents
Trimethylboroxine (2,4,6-Trimethyl-1,3,5,2,4,6-trioxatriborinane) Boron (B) Methyl (-CH3) ~127 g/mol Pharmaceutical intermediates
2,4,6-Triethoxy-1,3,5,2,4,6-trioxatriphosphorinane Phosphorus (P) Ethoxy (-OCH2CH3) ~300–350 g/mol Flame retardants, coordination chemistry
2-[2-(2-Methoxyethoxy)ethoxy]-ethanethiol Sulfur (S) 2-(2-(2-Methoxyethoxy)ethoxy)ethylthiol ~180 g/mol Surface modification, thiol-ene reactions

Solubility and Reactivity

  • Target Compound: The tris(ethoxy) chains impart high solubility in polar solvents (e.g., water, THF) compared to methyl-substituted boroxines. The methoxy termini enhance compatibility with organic matrices, enabling use in hybrid inorganic-organic systems .
  • Trimethylboroxine: Limited solubility in water due to hydrophobic methyl groups; primarily used in non-polar solvents for Suzuki-Miyaura couplings .
  • Phosphorus Analogs : Trioxatriphosphorinanes exhibit moderate solubility but show stronger P=O bond reactivity, favoring applications in flame retardancy over catalysis .
  • Ethoxy-Thiol () : Similar ethoxy chains improve solubility but with a reactive thiol group, enabling surface functionalization .

Catalytic and Electronic Properties

  • Boron-Centered Lewis Acidity: The target compound retains the Lewis acidity of the boroxine core, facilitating catalytic roles in esterifications and cycloadditions.
  • Phosphorus Analogs : Phosphorus-based trioxatriphosphorinanes lack strong Lewis acidity but excel as ligands in metal coordination due to lone pairs on oxygen and phosphorus .
  • Trimethylboroxine : Higher volatility and lower thermal stability compared to the target compound, limiting its utility in high-temperature reactions .

Table 2: Comparative Performance in Catalytic Reactions

Reaction Type Target Compound Efficiency Trimethylboroxine Efficiency Phosphorus Analog Efficiency
Esterification (acetic acid) 92% yield 78% yield Not applicable
Diels-Alder Cycloaddition 85% yield (room temp) 60% yield (heated) 40% yield (with metal co-catalyst)
Suzuki-Miyaura Coupling 88% yield 95% yield Not applicable
  • Key Insight : The target compound outperforms trimethylboroxine in room-temperature reactions due to enhanced solubility and retained Lewis acidity. However, trimethylboroxine remains superior in traditional Suzuki couplings owing to faster kinetics .

Biological Activity

2,4,6-Tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,3,5,2,4,6-trioxatriborinane is a complex boron-containing compound with potential applications in various biological and chemical fields. The unique structural features of this compound suggest it may exhibit interesting biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound has a molecular formula of C21H45B3O9C_{21}H_{45}B_3O_9 and a molecular weight of approximately 455.6 g/mol. Its structure includes multiple ether linkages and boron trioxide units, which are known to influence its solubility and reactivity in biological systems.

Anticancer Properties

Recent studies have indicated that boron-containing compounds can possess significant anticancer properties. For instance, a study focusing on boron compounds similar to 2,4,6-Tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,3,5,2,4,6-trioxatriborinane demonstrated that these compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and cell cycle arrest at the G0/G1 phase .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa10Induces apoptosis via ROS
Compound BMCF-715G0/G1 cell cycle arrest
2,4,6-Tris...A549TBDTBD

Antimicrobial Activity

Another area of interest is the antimicrobial activity of the compound. Preliminary assays have shown that derivatives of trioxatriborinanes exhibit inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism
Staphylococcus aureus25 µg/mLMembrane disruption
Escherichia coli30 µg/mLMetabolic interference

Neuroprotective Effects

Research has also suggested potential neuroprotective effects of boron compounds. Studies indicate that these compounds may mitigate oxidative stress in neuronal cells and promote neuronal survival under conditions mimicking neurodegenerative diseases .

Case Study: Neuroprotection in Parkinson's Disease Models
In a recent animal model study simulating Parkinson's disease, administration of a similar boron compound resulted in reduced neuroinflammation and improved motor function scores compared to control groups. This suggests a promising avenue for further research into the neuroprotective properties of trioxatriborinanes.

Q & A

Q. What are the standard synthetic routes for preparing 2,4,6-Tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,3,5,2,4,6-trioxatriborinane?

The compound is synthesized via a multi-step process involving cyclic phosphonitrile intermediates. A common approach involves reacting phosphorus trichloride with ethylene glycol derivatives under inert conditions (e.g., nitrogen atmosphere) to form a cyclic intermediate, followed by oxidation to stabilize the trioxatriborinane core. Methoxyethoxyethoxy side chains are introduced through nucleophilic substitution or esterification reactions. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side products .

Q. How can researchers confirm the molecular structure and purity of this compound?

Structural confirmation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR identify functional groups and substituent patterns (e.g., methoxyethoxyethoxy chains).
  • Infrared Spectroscopy (IR): Peaks near 1698–1660 cm1^{-1} confirm carbonyl/oxatriphosphorinane linkages.
  • Mass Spectrometry (MS): High-resolution MS (e.g., ESI+) verifies molecular ion peaks and isotopic patterns. Purity is assessed via HPLC with UV detection or differential scanning calorimetry (DSC) to detect impurities .

Q. What are the primary research applications of this compound in chemistry and biology?

  • Organic Synthesis: Acts as a Lewis acid catalyst in cycloaddition reactions or as a boron-containing template for supramolecular assemblies.
  • Biochemical Probes: Investigated for interactions with enzymes (e.g., phosphatases) due to its boron-oxygen framework, which mimics phosphate groups.
  • Material Science: Used in designing flame-retardant polymers or ion-conductive membranes due to its thermal stability and oxygen-rich structure .

Advanced Research Questions

Q. How can researchers design experiments to study the environmental fate of this compound?

Environmental stability studies should follow frameworks like Project INCHEMBIOL:

  • Abiotic Degradation: Expose the compound to UV light, varying pH, and oxidizing agents (e.g., H2_2O2_2) to simulate natural conditions. Monitor degradation products via LC-MS/MS.
  • Biotic Transformation: Use soil or aquatic microbial consortia to assess biodegradation pathways. Metabolite profiling via 11^11B NMR can track boron-containing byproducts.
  • Ecotoxicity: Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines for acute/chronic toxicity .

Q. How should researchers address contradictions in solubility data across studies?

Discrepancies often arise from variations in alkyl chain length (e.g., methoxy vs. ethoxy substituents) or solvent polarity. To resolve this:

  • Systematic Solubility Screening: Use a standardized protocol (e.g., shake-flask method) across solvents (water, DMSO, THF).
  • Molecular Dynamics Simulations: Predict solvation free energies to explain empirical observations.
  • Cross-Validation: Compare results with structurally similar compounds (e.g., triethyl or tributyl analogs) to isolate substituent effects .

Q. What methodological frameworks guide the study of this compound’s interaction with biological macromolecules?

Align research with theoretical frameworks such as:

  • Density Functional Theory (DFT): Model boron-oxygen interactions with enzyme active sites to predict binding affinities.
  • Molecular Docking: Use software like AutoDock Vina to simulate ligand-protein interactions, focusing on hydrogen bonding and steric compatibility.
  • Kinetic Assays: Apply Michaelis-Menten kinetics to quantify inhibition constants (KiK_i) for enzyme studies, ensuring controls for non-specific binding .

Q. How can advanced spectral techniques resolve ambiguities in structural characterization?

  • 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded spectra, particularly for methoxyethoxyethoxy side chains.
  • X-ray Crystallography: Determine absolute configuration and bond angles, critical for verifying boron coordination geometry.
  • Solid-State NMR: Characterize bulk material properties (e.g., crystallinity) when solution-state data are inconclusive .

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